molecular formula C21H13FN2O2 B11101840 4-(Quinoxalin-2-yl)phenyl 4-fluorobenzoate

4-(Quinoxalin-2-yl)phenyl 4-fluorobenzoate

Cat. No.: B11101840
M. Wt: 344.3 g/mol
InChI Key: IFUQNEPGJZCPCL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Quinoxalin-2-yl)phenyl 4-fluorobenzoate typically involves the condensation of quinoxaline derivatives with 4-fluorobenzoic acid or its derivatives. One common method is the cyclocondensation of quinoxaline with 4-fluorobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(Quinoxalin-2-yl)phenyl 4-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Quinoxalin-2-yl)phenyl 4-fluorobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Quinoxalin-2-yl)phenyl 4-fluorobenzoate involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cellular metabolism . The fluorobenzoate group enhances the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to its halogenated analogs . The fluorine atom also influences the compound’s electronic properties, making it a valuable candidate for various applications .

Properties

Molecular Formula

C21H13FN2O2

Molecular Weight

344.3 g/mol

IUPAC Name

(4-quinoxalin-2-ylphenyl) 4-fluorobenzoate

InChI

InChI=1S/C21H13FN2O2/c22-16-9-5-15(6-10-16)21(25)26-17-11-7-14(8-12-17)20-13-23-18-3-1-2-4-19(18)24-20/h1-13H

InChI Key

IFUQNEPGJZCPCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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